N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide
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Overview
Description
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as BMB-4, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been developed for its potential use in cancer research. BMB-4 is known to inhibit the growth of cancer cells by targeting a specific protein called Hsp90.
Mechanism of Action
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide is known to bind to the ATP-binding site of Hsp90, which is essential for its function. This binding disrupts the interaction between Hsp90 and its client proteins, leading to their degradation. The degradation of these proteins ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of cancer. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its specificity for Hsp90. This allows researchers to study the role of Hsp90 in cancer cell growth and survival. However, one of the limitations of using this compound is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which limits its use in vivo.
Future Directions
There are several future directions for the study of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to develop more potent and selective Hsp90 inhibitors that have lower toxicity. Another direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of this compound in the treatment of other diseases, such as neurodegenerative diseases, is an area of potential future research.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide involves several steps, starting with the reaction of 3-bromophenylboronic acid and 4-methoxybenzylamine to form the intermediate compound. This intermediate is then coupled with ethylenediamine and the resulting product is purified to obtain this compound.
Scientific Research Applications
N-(3-bromophenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. This compound works by binding to the Hsp90 protein, which is involved in the folding and stabilization of many proteins that are essential for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these proteins and leads to cell death.
Properties
IUPAC Name |
N'-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-7-5-11(6-8-14)10-18-15(20)16(21)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIVYBORIXZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.